2-Benzylsulfanyl-N-(2-bromo-phenyl)-propionamide
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Overview
Description
2-Benzylsulfanyl-N-(2-bromo-phenyl)-propionamide is an organic compound that features a benzylsulfanyl group attached to a propionamide backbone, with a bromophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylsulfanyl-N-(2-bromo-phenyl)-propionamide typically involves the following steps:
Formation of Benzylsulfanyl Intermediate: Benzyl mercaptan is reacted with an appropriate halide to form the benzylsulfanyl intermediate.
Amidation Reaction: The benzylsulfanyl intermediate is then reacted with 2-bromoaniline under suitable conditions to form the desired propionamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Benzylsulfanyl-N-(2-bromo-phenyl)-propionamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Benzylsulfanyl-N-(2-bromo-phenyl)-propionamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer or anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Benzylsulfanyl-N-(2-bromo-phenyl)-propionamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The bromophenyl group may also interact with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Benzylsulfanyl-N-phenyl-propionamide: Lacks the bromine substituent, which may affect its reactivity and biological activity.
2-Benzylsulfanyl-N-(2-chloro-phenyl)-propionamide: Contains a chlorine substituent instead of bromine, which can influence its chemical properties and interactions.
2-Benzylsulfanyl-N-(2-fluoro-phenyl)-propionamide: Features a fluorine substituent, potentially altering its pharmacokinetic and pharmacodynamic profiles.
Uniqueness
2-Benzylsulfanyl-N-(2-bromo-phenyl)-propionamide is unique due to the presence of the bromine atom, which can significantly impact its chemical reactivity and biological interactions. This makes it a valuable compound for studying the effects of halogen substitution on the properties of organic molecules.
Properties
IUPAC Name |
2-benzylsulfanyl-N-(2-bromophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNOS/c1-12(20-11-13-7-3-2-4-8-13)16(19)18-15-10-6-5-9-14(15)17/h2-10,12H,11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBJZFSORHZNLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1Br)SCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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